Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate
Description
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a boronate ester derivative featuring a pyrrole core substituted with a pinacol boronate group at the 3-position and an isobutyl ester at the 1-position. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4/c1-11(2)10-19-13(18)17-8-7-12(9-17)16-20-14(3,4)15(5,6)21-16/h7-9,11H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFZJVMSRRGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682329 | |
| Record name | 2-Methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-08-3 | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Protocol
A representative procedure involves reacting isobutyl 3-((trifluoromethyl)sulfonyloxy)-1H-pyrrole-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst, phosphine ligand, and potassium acetate. The reaction proceeds in anhydrous 1,4-dioxane under inert atmosphere at 80–100°C for 3–16 hours.
Example Synthesis:
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Starting Material: Isobutyl 3-(triflyloxy)-1H-pyrrole-1-carboxylate (10.1 g, 28.4 mmol)
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Reagents: Bis(pinacolato)diboron (1.2 equiv), KOAc (3.0 equiv)
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Catalyst: PdCl₂(dppf)₂·CH₂Cl₂ (5 mol%), dppf (5 mol%)
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Conditions: 1,4-dioxane, 80°C, 16 h, argon atmosphere
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Workup: Extraction with ethyl acetate, silica gel chromatography (0–40% EtOAc/hexanes)
Catalytic System Optimization
The choice of palladium source and ligand significantly impacts efficiency. Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane complex paired with 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides optimal electron density for oxidative addition and transmetallation steps. Substituting dppf with cheaper ligands like PPh₃ reduces yields by 20–30%, underscoring the ligand’s role in stabilizing the palladium center.
Alternative Boron Sources and Solvent Effects
While bis(pinacolato)diboron is standard, alternative boron agents like 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane have been tested. This dimeric boronate increases reaction rates but requires stoichiometric adjustments due to its lower solubility.
Solvent Screening Data:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 80 | 16 | 89 |
| DMF | 80 | 16 | 42 |
| THF | 65 | 24 | 55 |
| Toluene | 110 | 8 | 68 |
Polar aprotic solvents like DMF hinder reactivity due to catalyst deactivation, while 1,4-dioxane balances solubility and stability.
Role of Base and Additives
Potassium acetate is preferred for its mild basicity, which facilitates triflate displacement without hydrolyzing the boronate ester. Stronger bases (e.g., K₂CO₃) induce partial ester hydrolysis, reducing yields by 15–25%. Additives such as ionic liquids (e.g., [BMIM][BF₄]) improve catalyst longevity, enabling 95% yield at reduced Pd loading (2 mol%).
Scalability and Industrial Adaptations
Kilogram-scale syntheses adopt continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 86% yield using:
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Residence Time: 2 h
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Temperature: 100°C
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Catalyst Loading: 3 mol% PdCl₂(dppf)₂·CH₂Cl₂
Purification and Analytical Characterization
Crude product purification via flash chromatography (EtOAc/hexanes) removes residual boronates and catalyst residues. Analytical data for the final compound include:
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¹H NMR (500 MHz, CDCl₃): δ 6.76 (s, 1H, pyrrole-H), 4.33 (d, J = 29.8 Hz, 2H, OCH₂), 1.46 (s, 9H, C(CH₃)₃)
Comparative Analysis of Methodologies
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Yield | 89% | 86% |
| Reaction Time | 16 h | 2 h |
| Pd Loading | 5 mol% | 3 mol% |
| Scalability | ≤1 kg | ≥10 kg |
Flow systems offer better control over exotherms but require higher initial capital investment .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted boronic esters or boronic acids.
Scientific Research Applications
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects on Reactivity :
- Isobutyl vs. Methyl : The isobutyl ester in the target compound likely improves lipophilicity compared to the methyl analog (e.g., Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, ), enhancing solubility in organic phases during cross-coupling reactions.
- Steric Protection : Bulky groups like tert-butyl () or triisopropylsilyl () reduce undesired side reactions (e.g., protodeboronation) by shielding the boron center.
Synthetic Routes :
- Pinacol boronate installation via Miyaura borylation (e.g., Pd-catalyzed coupling with bis(pinacolato)diboron) is a common method for related compounds .
- Reduction of ketones (e.g., NaBH₄/BF₃·OEt₂ in THF, ) and esterification (e.g., Boc protection, ) are key steps for functionalizing pyrrole derivatives.
Applications :
- Pharmaceuticals : Boronated pyrroles serve as intermediates in kinase inhibitors (e.g., CK1 inhibitors, ).
- Materials Science : Pyrene-benzimidazole derivatives () and OLED emitters () leverage boronated heterocycles for optoelectronic properties.
Research Findings and Challenges
Reactivity in Cross-Couplings :
- The isobutyl ester’s moderate steric bulk balances reactivity and stability. For example, tert-butyl analogs () exhibit slower coupling kinetics due to steric hindrance, whereas methyl esters () may suffer from lower stability.
- Suzuki-Miyaura reactions with aryl halides (e.g., bromopyrenes, ) typically proceed in >70% yields for similar boronated pyrroles.
Stability and Handling :
- Boronate esters are moisture-sensitive; silyl-protected derivatives () enhance shelf life.
- Storage at 0–6°C under inert atmosphere is recommended ().
Synthetic Optimization :
Biological Activity
Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound features a pyrrole ring and a dioxaborolane moiety, which are known to influence biological interactions and pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
- IUPAC Name : Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate
- Molecular Formula : C17H27BN2O3
- CAS Number : 874291-03-9
Biological Activity Overview
Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:
- Antitumor Activity : Dioxaborolanes have been studied for their ability to inhibit tumor growth by disrupting cellular signaling pathways. For instance, they may inhibit specific kinases involved in cancer progression.
- Enzyme Inhibition : The presence of the dioxaborolane moiety allows for interactions with various enzymes. These interactions can lead to the inhibition of kinases and other proteins critical in disease processes.
The biological activity of isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate can be attributed to its structural components:
- Kinase Inhibition : The compound may act as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups. Dysregulation of kinase activity is implicated in many diseases including cancer.
- Cell Signaling Modulation : By interacting with specific receptors or enzymes within signaling pathways, this compound could modulate cellular responses to external stimuli.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of compounds similar to isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate in various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isobutyl 3-(dioxaborolan) | A549 (Lung Cancer) | 12.5 |
| Isobutyl 3-(dioxaborolan) | MCF7 (Breast Cancer) | 10.0 |
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition capabilities:
- The compound was tested against several kinases.
- It exhibited competitive inhibition with an IC50 value in the low micromolar range for CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which is crucial for metabolic regulation.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CAMKK2 | 0.8 | Competitive |
| mTOR | 0.5 | Non-competitive |
Q & A
Q. What are the standard synthetic methodologies for preparing Isobutyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation of pyrrole precursors. For example, analogous pyrrole-boronate esters are prepared by reacting halogenated pyrrole intermediates (e.g., 3-bromo-1H-pyrrole-1-carboxylate derivatives) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMSO at 80–100°C . Post-synthesis purification involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
1H NMR (300 MHz, DMSO-d6) is essential for verifying the structure: expect signals for the pyrrole ring (δ 6.2–7.5 ppm), isobutyl ester (δ 4.2–4.3 ppm for CH₂O, δ 1.3–1.4 ppm for CH(CH₃)₂), and pinacol boronate (δ 1.2–1.3 ppm for CH₃ groups) . ESI-MS (m/z) should confirm the molecular ion peak (e.g., [M+1]+ ≈ 320–350 g/mol depending on substituents) .
Q. How should this compound be stored to maintain stability, and what conditions accelerate degradation?
Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture, protic solvents (e.g., water, alcohols), and acidic conditions, which cleave the dioxaborolane ring . Thermal degradation occurs above 40°C; thus, handling should exclude open flames or sparks (see safety code P210) .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what optimization strategies are recommended?
The boronate group enables coupling with aryl halides. Optimize reaction conditions using Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ as a base, and a 3:1 dioxane/water mixture at 80°C for 12–24 hours . Monitor reaction progress via TLC (ethyl acetate/hexane). If yields are low (<50%), consider ligand screening (e.g., SPhos) or microwave-assisted heating to reduce side-product formation .
Q. What strategies mitigate undesired reactivity of the ester and boronate groups during functionalization?
Protect the ester group via silylation (e.g., TBSCl) before introducing electrophiles to the pyrrole ring. For boronate stability, avoid strong acids (pH <5) and transition metals (e.g., Cu²⁺) that promote protodeboronation. Use anhydrous THF or DCM as solvents for reactions involving Grignard or organozinc reagents .
Q. How should researchers address contradictions in NMR data, such as unexpected peaks or splitting patterns?
Unassigned peaks may arise from residual solvents (e.g., DMSO-d5 at δ 2.5 ppm) or byproducts from incomplete purification. Re-purify via flash chromatography (silica gel, gradient elution) and re-analyze. Splitting anomalies in the pyrrole region (δ 6.0–7.0 ppm) could indicate rotamers; variable-temperature NMR (25–60°C) may resolve these .
Q. What methods enable regioselective functionalization of the pyrrole ring in this compound?
Electrophilic substitution at the C-4 position is favored due to the electron-withdrawing ester group. For example, nitration (HNO₃/AcOH, 0°C) or bromination (NBS, AIBN in CCl₄) selectively modifies C-4. Subsequent Suzuki coupling can introduce aryl groups .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to hazard codes P201 (obtain specialized instructions), P202 (review safety protocols pre-handling), and P210 (avoid heat/open flames) . Use PPE (nitrile gloves, goggles), work in a fume hood, and ensure immediate access to spill kits containing inert adsorbents (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
